Aplysamine-1

Descripción general

Descripción

Aplysamine es un alcaloide de bromo tirosina aislado de esponjas marinas, particularmente de la especie Pseudoceratina purpurea. Este compuesto ha generado un interés significativo debido a sus diversas actividades biológicas, incluyendo propiedades anticancerígenas, antimicrobianas y antiinflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Aplysamine se puede sintetizar a partir de tiramina disponible comercialmente. La síntesis implica varios pasos, incluida la bromación, la protección del grupo amino y las reacciones de acoplamiento. La función amino está protegida como grupo Boc, y los pasos posteriores involucran la formación de derivados de monobromofenol y dibromofenol .

Métodos de Producción Industrial

La química de flujo continuo se ha explorado como una tecnología novedosa para la síntesis de fármacos marinos, incluida la aplysamine. Este método ofrece ventajas como rendimientos más altos, menos pasos de reacción y escalabilidad . Por ejemplo, la aplysamine se obtuvo con un rendimiento global del 46% en cuatro pasos utilizando química de flujo continuo .

Análisis De Reacciones Químicas

Tipos de Reacciones

Aplysamine experimenta diversas reacciones químicas, que incluyen:

Oxidación: Aplysamine se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los átomos de bromo u otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: Las reacciones de intercambio de halógeno a menudo utilizan reactivos como yoduro de sodio en acetona.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados bromados y no bromados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Chemistry

Aplysamine-1 serves as a precursor for synthesizing other bromotyrosine derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop related compounds with potentially enhanced biological activities.

Biology

In biological contexts, this compound is studied for its role in marine sponge defense mechanisms. It is involved in the chemical interactions that protect sponges from predators and pathogens, showcasing its ecological significance .

Medicine

This compound exhibits several promising medicinal properties:

- Anticancer Activity : Research indicates that this compound has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values suggesting significant potential for drug development .

- Antimicrobial Properties : The compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Industry

The pharmaceutical industry is particularly interested in this compound for its potential to lead to the development of new bioactive compounds. Its unique properties may contribute to the formulation of innovative therapeutic agents targeting cancer and infectious diseases .

Case Study 1: Anticancer Properties

In a study published in Marine Drugs, this compound was tested against several human cancer cell lines. The results showed significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Activity

Research highlighted in Frontiers in Microbiology demonstrated that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antimicrobial therapies .

Case Study 3: Inflammatory Response Modulation

A study focused on the anti-inflammatory properties of this compound revealed that it could inhibit key inflammatory mediators in vitro. This suggests its utility in treating conditions characterized by excessive inflammation .

Mecanismo De Acción

Aplysamine ejerce sus efectos a través de varios objetivos y vías moleculares. Se sabe que interactúa con los receptores de histamina, particularmente el receptor H3 de histamina, que juega un papel en varios procesos fisiológicos . Además, la estructura de fenol bromado de la aplysamine le permite interactuar con las membranas celulares y las proteínas, lo que lleva a sus diversas actividades biológicas .

Comparación Con Compuestos Similares

Aplysamine forma parte de una familia de derivados de bromo tirosina, que incluyen compuestos como purpurealidina E, dispirina y fistularina-3 . Estos compuestos comparten motivos estructurales similares, pero difieren en sus actividades biológicas específicas y potencia. Por ejemplo:

Purpurealidina E: Conocida por su actividad anti-VIH.

Dispirina: Exhibe actividad anti-Staphylococcus aureus resistente a la meticilina.

Fistularina-3: Se encuentra en concentraciones más altas en esponjas sanas y tiene propiedades antibacterianas.

Aplysamine destaca por su combinación única de propiedades anticancerígenas, antimicrobianas y antiinflamatorias, lo que la convierte en un compuesto versátil para diversas aplicaciones .

Actividad Biológica

Aplysamine-1 is a bromotyrosine derivative isolated from marine sponges, particularly from the species Pseudoceratina purpurea. It has garnered significant attention due to its diverse biological activities, including neuroprotective and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes two bromine atoms, an amine group, and a hydroxyl group. This structural complexity contributes to its distinctive biological activities and potential therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₃Br₂N₃O |

| Molecular Weight | 367.06 g/mol |

| Source | Marine sponge Pseudoceratina purpurea |

Neuroprotective Effects

Research indicates that this compound enhances the secretion of apolipoprotein E (ApoE) from human astrocytoma cells. ApoE plays a crucial role in neuroprotection by facilitating lipid transport and repair processes in neuronal tissues. The compound's ability to modulate ApoE secretion suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits significant antiproliferative activity against:

- Ovarian Cancer : IC₅₀ values indicate effective inhibition of cell growth.

- Breast Cancer (MCF7) : this compound has been shown to induce apoptosis in these cells.

- Glioma (U251MG) : Notable cytotoxicity was observed, making it a candidate for further investigation in glioblastoma treatments .

The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| A2780S (Ovarian) | 10.5 | Significant growth inhibition |

| MCF7 (Breast) | 8.3 | Induces apoptosis |

| U251MG (Glioma) | 12.0 | Cytotoxic effects observed |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : It may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

- Cell Signaling Modulation : this compound interacts with various cellular pathways, potentially influencing cell cycle regulation and apoptosis .

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Neuroprotection in Alzheimer's Disease Models : In animal models, this compound administration resulted in improved cognitive function and reduced amyloid plaque formation.

- Anticancer Trials : Early-phase clinical trials have indicated promising results in patients with advanced ovarian cancer, showcasing improved response rates when combined with standard chemotherapy regimens .

Propiedades

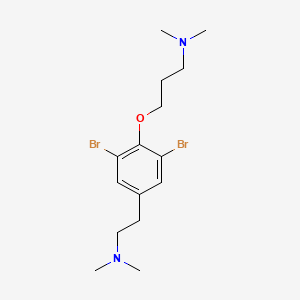

Fórmula molecular |

C15H24Br2N2O |

|---|---|

Peso molecular |

408.17 g/mol |

Nombre IUPAC |

3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3 |

Clave InChI |

LWENJEAGCYZOBC-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |

SMILES canónico |

CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aplysamine, Aplysamine-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.